2-Benzylhexahydro-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-dione hydrochloride
Description
2-Benzylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione hydrochloride is a bicyclic imide derivative with a benzyl substituent. Structurally, it features a fused pyrrolo-pyridine core, which is hexahydro-saturated to enhance conformational stability. The hydrochloride salt form improves solubility for pharmacological applications.
Properties
IUPAC Name |
2-benzyl-3a,4,5,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-1,3-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.ClH/c17-13-11-6-7-15-8-12(11)14(18)16(13)9-10-4-2-1-3-5-10;/h1-5,11-12,15H,6-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFZCOWEHXLYRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1C(=O)N(C2=O)CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation with Benzyl Bromide
A mixture of the pyrrolopyridinedione core, benzyl bromide, and anhydrous potassium carbonate in refluxing acetonitrile facilitates N-benzylation. The reaction proceeds via an S2 mechanism, with the carbonate base deprotonating the imide nitrogen to enhance nucleophilicity.
Optimization Insights :
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Excess benzyl bromide (1.5 equiv.) ensures complete substitution while minimizing dimerization.
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Prolonged reaction times (>12 hours) improve yields but risk hydrolysis of the dione moiety.
Isolated yields for this step average 70–80%, with by-products such as 1,3-dibenzyl derivatives (<5%) removed via recrystallization from ethyl acetate.
Reduction to the Hexahydro Structure
Saturation of the pyrrolopyridinedione ring to form the hexahydro derivative is critical for biological activity. Two reduction strategies dominate:
NaBH4_44-Mediated Reduction
Adapting methods from moxifloxacin intermediate synthesis, the diketone is reduced using sodium borohydride in the presence of sulfuric acid:
Key Observations :
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Solvent : Tetrahydrofuran (THF) enhances borohydride solubility and reaction homogeneity.
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Stoichiometry : A 3:1 molar ratio of NaBH to diketone ensures complete conversion.
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Side Reactions : Over-reduction to secondary alcohols is mitigated by controlled addition rates (<1 mL/min).
This method achieves 85–92% yields, outperforming alternatives like LiAlH, which suffer from safety hazards and lower selectivity.
Catalytic Hydrogenation
Alternative protocols employ palladium-on-carbon (Pd/C) under hydrogen atmosphere (1–3 atm). While effective for aromatic ring saturation, this method risks debenzylation unless moderated by low hydrogen pressures (<1 atm).
Hydrochloride Salt Formation
The final step involves converting the free base to its hydrochloride salt. This is accomplished by treating the hexahydro compound with hydrochloric acid:
Gas-Liquid Method
Exposing the free base to hydrogen chloride gas in dichloromethane precipitates the hydrochloride salt. This method, adapted from pyridine hydrochloride synthesis, offers high purity (99%) and avoids solvent residues.
Liquid-Liquid Method
Dissolving the free base in ethanol and adding concentrated HCl (37%) yields the salt after cooling and filtration. While simpler, this approach occasionally requires recrystallization from chloroform/ethyl acetate to remove unreacted acid.
Analytical and Process Characterization
Spectroscopic Confirmation :
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NMR : The hexahydro structure shows distinct multiplets for CH groups (δ = 1.81–1.93 ppm) and a singlet for the benzyl aromatic protons (δ = 7.18 ppm).
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IR Spectroscopy : Loss of carbonyl stretches (1700–1750 cm) confirms diketone reduction.
Process Optimization Data :
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Core Synthesis | Acetonitrile, reflux, 8 h | 75 | 98 |
| N-Benzylation | Benzyl bromide, KCO, 12 h | 78 | 95 |
| NaBH Reduction | THF, 0°C, 2 h | 88 | 97 |
| HCl Salt Formation | HCl gas, CHCl, 1 h | 92 | 99 |
Challenges and Mitigation Strategies
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Regioselectivity in Alkylation : Competing O- vs. N-alkylation is suppressed using bulky bases (e.g., DBU) and polar aprotic solvents.
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Deprotection Side Reactions : Residual formaldehyde during SEM-group removal can form tricyclic by-products (e.g., eight-membered azaindoles). This is mitigated by sequential TFA treatment and basic workup.
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Reduction Overflows : NaBH excess leads to diol formation, necessitating precise stoichiometry .
Chemical Reactions Analysis
Types of Reactions
2-Benzylhexahydro-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-dione hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine (I2) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane (DCM), and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrrolo[3,4-c]pyridine exhibit anticancer properties. A study highlighted the synthesis of novel pyrrolo[3,4-c]pyridine derivatives that demonstrated significant cytotoxicity against various cancer cell lines. These compounds showed potential mechanisms of action through apoptosis induction and cell cycle arrest, making them candidates for further development as anticancer agents .
Antimicrobial Properties
The antimicrobial efficacy of 2-benzylhexahydro-1H-pyrrolo[3,4-c]pyridine derivatives has been documented. In vitro studies revealed that these compounds possess activity against a range of bacterial and fungal strains. The mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of pyrrolo[3,4-c]pyridine derivatives. These compounds have been shown to mitigate oxidative stress and inflammation in neuronal cells, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound class have been investigated through various assays measuring cytokine production and inflammatory marker expression. Results suggest that these derivatives can effectively reduce inflammation in cellular models, presenting a promising avenue for developing anti-inflammatory drugs .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Apoptosis induction | |
| Antimicrobial | Membrane disruption | |
| Neuroprotective | Oxidative stress reduction | |
| Anti-inflammatory | Cytokine inhibition |
Table 2: Case Studies on Pyrrolo[3,4-c]pyridine Derivatives
Mechanism of Action
The mechanism of action of 2-Benzylhexahydro-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-dione hydrochloride involves its interaction with specific molecular targets. For instance, similar compounds have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration . The compound likely exerts its effects by binding to these receptors and modulating downstream signaling pathways, such as the RAS–MEK–ERK and PI3K–Akt pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of pyridinedicarboximide derivatives. Below is a detailed comparison with key analogs:
Table 1: Structural and Pharmacological Comparison
Key Findings from Comparative Analysis :
Piperazinylalkyl chains in analogs (e.g., VI-XIV) correlate with serotonin receptor modulation, while hydroxyalkyl linkers reduce CNS penetration due to increased polarity .
Pharmacological Profile: Analogs with piperidine or piperazine moieties (e.g., 2-(1-piperidino) derivatives) exhibit stronger sedative effects than non-cyclic amine derivatives . The target compound’s bicyclic core may confer greater metabolic stability compared to monocyclic analogs, though this requires experimental validation.
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to those for VI-XIV, involving condensation of dicarboxylic acid derivatives with benzylamine, followed by cyclization and salt formation .
Biological Activity
2-Benzylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione hydrochloride (CAS No. 2517901-46-9) is a compound that has attracted attention for its potential biological activities, particularly in the fields of analgesia and sedation. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and relevant data tables.
Molecular Structure:
- Molecular Formula: C14H17ClN2O2
- Molecular Weight: 280.75 g/mol
- IUPAC Name: 2-benzylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione hydrochloride
Physical Properties:
- Purity: 95%
- Storage Conditions: Keep in a dark place under inert atmosphere at room temperature.
Analgesic and Sedative Properties
Research has shown that derivatives of pyrrolo[3,4-c]pyridine-1,3(2H)-dione exhibit significant analgesic and sedative effects. In a study published in PMC, various compounds were tested for their analgesic activity using the "hot plate" and "writhing" tests. The results indicated that several derivatives were more effective than aspirin, with some showing effects comparable to morphine .
Key Findings:
- Analgesic Activity: Compounds demonstrated high activity in the "writhing" test, indicating effective pain relief.
- Sedative Activity: Certain derivatives significantly inhibited locomotor activity in mice and prolonged thiopental sleep duration, suggesting sedative properties .
Structure-Activity Relationship (SAR)
The relationship between the chemical structure of these compounds and their biological activity has been a focus of research. Modifications to the alkyl linker between the arylamine and the cyclic imide moiety were shown to affect both analgesic potency and sedative effects. Specifically:
- Shortening the alkyl linker generally increased biological activity.
- The type of amino residue was also crucial; unsubstituted benzene rings exhibited stronger analgesic effects compared to substituted ones .
Comparative Analysis of Derivatives
Study on New Derivatives
A recent study synthesized new derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, focusing on their pharmacological properties. The study confirmed that certain derivatives exhibited potent analgesic and sedative effects with minimal toxicity compared to traditional analgesics like morphine and aspirin. This positions these compounds as promising candidates for further development in pain management therapies .
Efficacy Against Cancer
In addition to their analgesic properties, some derivatives have been evaluated for anticancer activity. For instance, specific compounds showed efficacy against ovarian cancer xenografts in animal models, indicating a potential dual role in pain relief and cancer therapy .
Q & A
Basic: What synthetic methodologies are reported for pyrrolo[3,4-c]pyridine-dione derivatives, and how can they be optimized for reproducibility?
Answer:
A common approach involves cyclocondensation reactions using acetic acid and HCl as catalysts. For example, a synthesis of a related dione derivative (72% yield) was achieved by heating 1,1-diphenylhydrazine hydrochloride with a dione precursor in glacial acetic acid, followed by HCl addition and crystallization from ethyl acetate . Key optimization steps include:
- Temperature control : Heating on a steam bath (15 min) followed by additional heating (25 min) post-HCl addition.
- Crystallization : Ethyl acetate recrystallization improves purity, as evidenced by sharp melting points (145–146°C) .
- Characterization : Use IR (e.g., 1682 cm⁻¹ for carbonyl stretches) and H NMR (e.g., δ 4.76 ppm for benzyl protons) to confirm structural integrity .
Advanced: How can conflicting biological activity data for pyrrolo[3,4-c]pyridine-diones be resolved through structural modifications?
Answer:
Contradictions often arise from substituent effects on pharmacophores. For instance:
- Piperazine vs. morpholine substitution : Replacing N-4 piperazine with morpholine reduced toxicity (LD >2000 mg/kg) but altered sedative potency (ED = 12.03 mg/kg) .
- Alkyl linker length : Shortening the chain from C-3 to C-1 decreased analgesic activity in writhing tests, suggesting optimal spacer length for receptor interaction .
Methodological resolution : - Perform parallel SAR studies using standardized assays (e.g., hot-plate vs. writhing tests) to isolate structural contributions.
- Use molecular docking (e.g., COX-1/COX-2 binding simulations) to validate hypothesized interactions .
Basic: What spectroscopic techniques are critical for characterizing 2-benzylhexahydro-pyrrolo[3,4-c]pyridine-diones?
Answer:
- H NMR : Identify benzyl protons (δ 4.31–4.76 ppm) and aromatic regions (δ 7.10–7.70 ppm) to confirm substitution patterns .
- IR spectroscopy : Detect carbonyl stretches (~1680 cm⁻¹) and amine/amide bonds (~3300 cm⁻¹) .
- UV-Vis : Monitor λmax at 246–299 nm for π→π* transitions in conjugated systems .
Advanced: How can visible-light photocatalysis improve the synthesis of pyrrolo[3,4-c]pyridine-dione derivatives?
Answer:
Photoredox catalysis (e.g., 9-mesityl-10-methylacridinium perchlorate) enables [3+2] cycloadditions between 2H-azirines and maleimides under mild conditions, yielding dihydropyrrolo[3,4-c]pyrrole-diones (55–99% yield). Key advantages:
- Functional group tolerance : Avoids harsh reagents, preserving sensitive substituents.
- One-pot aromatization : Adding DDQ directly converts intermediates to aromatic diones .
Optimization : Adjust light intensity (450 nm LED) and catalyst loading (5 mol%) to balance reaction rate and yield .
Basic: What pharmacological screening models are used to evaluate pyrrolo[3,4-c]pyridine-diones?
Answer:
- Antidiabetic activity : Glucose uptake assays in muscle/fat cells, measuring insulin sensitivity (0.3–100 µM dose range) .
- Analgesic tests :
Advanced: How do cyclooxygenase (COX) inhibition assays inform the design of pyrrolo[3,4-c]pyridine-dione derivatives?
Answer:
- COX-1/COX-2 selectivity : Derivatives with 4-phenoxy substituents show higher COX-2 inhibition (IC < 1 µM) due to hydrophobic pocket interactions.
- BSA binding studies : Fluorescence quenching assays reveal compound-serum protein interactions, affecting bioavailability .
Experimental design : - Use recombinant COX isoforms and colorimetric substrates (e.g., TMPD) for real-time activity monitoring.
- Pair with molecular docking to map binding motifs (e.g., Val523 in COX-2) .
Basic: What are the key storage and handling protocols for pyrrolo[3,4-c]pyridine-dione hydrochlorides?
Answer:
- Storage : Dry, ventilated environments (<25°C), protected from light and moisture to prevent hydrolysis .
- Safety : Use PPE (gloves, goggles) to avoid dermal/ocular exposure; handle in fume hoods due to dust inhalation risks .
Advanced: How can ring-expansion reactions diversify pyrrolo[3,4-c]pyridine-dione scaffolds?
Answer:
Base-mediated ring expansion (e.g., MeONa/MeOH, 100°C) converts diones to naphthyridine derivatives (70% yield). Example:
- Substrate : 2-Methoxycarbonylmethyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione.
- Product : Methyl 4-hydroxy-1-oxo-1,2-dihydro-2,7-naphthyridine-3-carboxylate, validated by H NMR and X-ray crystallography .
Basic: What structural features correlate with the antidiabetic activity of pyrrolo[3,4-c]pyridine-diones?
Answer:
- 4-Phenoxy substituents : Enhance glucose uptake via AMPK pathway activation.
- 6-Methyl groups : Improve metabolic stability, reducing hepatic clearance .
Advanced: What strategies mitigate toxicity in pyrrolo[3,4-c]pyridine-diones while retaining efficacy?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
